Cas no 1248218-70-3 (1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine)

1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine is a brominated heterocyclic compound featuring a thiophene core functionalized with a pyrrolidine-substituted methyl group at the 2-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling efficient derivatization. The pyrrolidine moiety contributes to steric and electronic modulation, making it valuable in ligand design and catalysis. Its well-defined reactivity profile and stability under standard conditions facilitate its use in multistep syntheses. Suitable for controlled functionalization, this compound is a practical building block for developing biologically active molecules or advanced materials.
1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine structure
1248218-70-3 structure
Product Name:1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine
CAS No:1248218-70-3
MF:C9H12BrNS
MW:246.167280197144
CID:4564506
Update Time:2025-10-22

1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-bromothiophen-2-yl)methyl]pyrrolidine
    • 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine
    • Inchi: 1S/C9H12BrNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2
    • InChI Key: IJFJBMSABCRTQS-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)CN1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 148
  • XLogP3: 2.7
  • Topological Polar Surface Area: 31.5

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Additional information on 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine

Comprehensive Overview of 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine (CAS No. 1248218-70-3)

1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine (CAS No. 1248218-70-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated thiophene derivative is characterized by its unique molecular structure, combining a pyrrolidine ring with a 4-bromothiophene moiety. Such structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel drug candidates and advanced materials.

The compound's CAS number 1248218-70-3 serves as a unique identifier in chemical databases, ensuring precise tracking and regulatory compliance. Researchers and manufacturers frequently search for this identifier to obtain detailed specifications, safety data, and synthetic protocols. The growing interest in heterocyclic compounds like 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine is driven by their versatility in medicinal chemistry, where they are often employed as building blocks for kinase inhibitors, GPCR modulators, and other biologically active agents.

In recent years, the demand for brominated thiophene derivatives has surged due to their applications in organic electronics and photovoltaic materials. The 4-bromothiophene unit in this compound is particularly noteworthy for its role in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing conjugated polymers for OLEDs and solar cells. This aligns with the global push toward sustainable energy solutions, a topic highly relevant to current scientific and industrial trends.

From a synthetic perspective, 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine offers several advantages. Its pyrrolidine ring introduces conformational rigidity, which can enhance the binding affinity of derived molecules to biological targets. Additionally, the bromine atom provides a handle for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. These attributes make it a favorite among chemists working on fragment-based drug discovery and combinatorial chemistry.

Safety and handling of CAS No. 1248218-70-3 are critical considerations for laboratories and production facilities. While not classified as hazardous under standard regulations, proper storage conditions—such as protection from light and moisture—are recommended to maintain stability. Researchers often inquire about its solubility, melting point, and spectroscopic data, which are essential for experimental design and quality control.

The compound's relevance extends to academic research, where it is frequently cited in studies exploring structure-activity relationships (SAR) and molecular docking simulations. Its modular design allows for systematic modifications, making it an ideal candidate for investigating the impact of substituent effects on pharmacological properties. This has led to its inclusion in numerous patent applications and peer-reviewed publications, further solidifying its importance in the scientific community.

In conclusion, 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine (CAS No. 1248218-70-3) stands out as a multifaceted compound with broad applicability across pharmaceuticals, materials science, and catalysis. Its structural features and synthetic flexibility align with contemporary research priorities, including green chemistry and precision medicine. As interest in tailored molecular architectures grows, this compound is poised to remain a key player in innovative scientific endeavors.

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